

In Vitro Effects of Pseudolaroside B on Cell Lines: A Technical Guide

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Compound of Interest

Compound Name: *Pseudolaroside B*

Cat. No.: *B15596370*

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Introduction

Pseudolaroside B (PLAB), a diterpenoid isolated from the bark of the golden larch tree (*Pseudolarix kaempferi*), has garnered significant attention in biomedical research for its potent biological activities.^[1] Primarily investigated for its cytotoxic effects against various cancer cell lines, PLAB has demonstrated a multifaceted mechanism of action, positioning it as a promising candidate for further therapeutic development.^{[1][2]} This technical guide provides an in-depth overview of the in vitro effects of **Pseudolaroside B**, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways.

Anticancer Activity

PLAB exhibits potent cytotoxic and anti-proliferative effects across a wide range of human cancer cell lines. Its mechanisms of action are primarily centered around the induction of apoptosis, cell cycle arrest, and the inhibition of cell migration and invasion.^{[3][4]}

Cytotoxicity and Anti-Proliferative Effects

The half-maximal inhibitory concentration (IC₅₀) of PLAB has been determined in numerous cancer cell lines, demonstrating its broad-spectrum anticancer potential. The cytotoxic effects are both time- and dose-dependent.^{[5][6]}

Cell Line	Cancer Type	IC50 (μM)	Incubation Time (h)	Assay	Reference
Breast Cancer					
MDA-MB-231	Triple-Negative Breast Cancer	Not specified, but effective	24, 48, 72	CCK-8	[3]
MCF-7	Breast Cancer	3.4	36	MTT	[7]
1.35	48	MTT	[7]		
Hepatocellular Carcinoma					
Bel-7402	Hepatocellular Carcinoma	Dose-dependent inhibition	Not specified	Not specified	[5]
HepG2	Hepatocellular Carcinoma	Not specified	Not specified	Not specified	[8]
Cervical Cancer					
HeLa	Cervical Cancer	10	48	Not specified	[9]
Prostate Cancer					
DU145	Hormone-Refractory Prostate Cancer	0.89 ± 0.18	48	CCK-8	[10]
0.76 ± 0.15	48	Clone Formation	[10]		

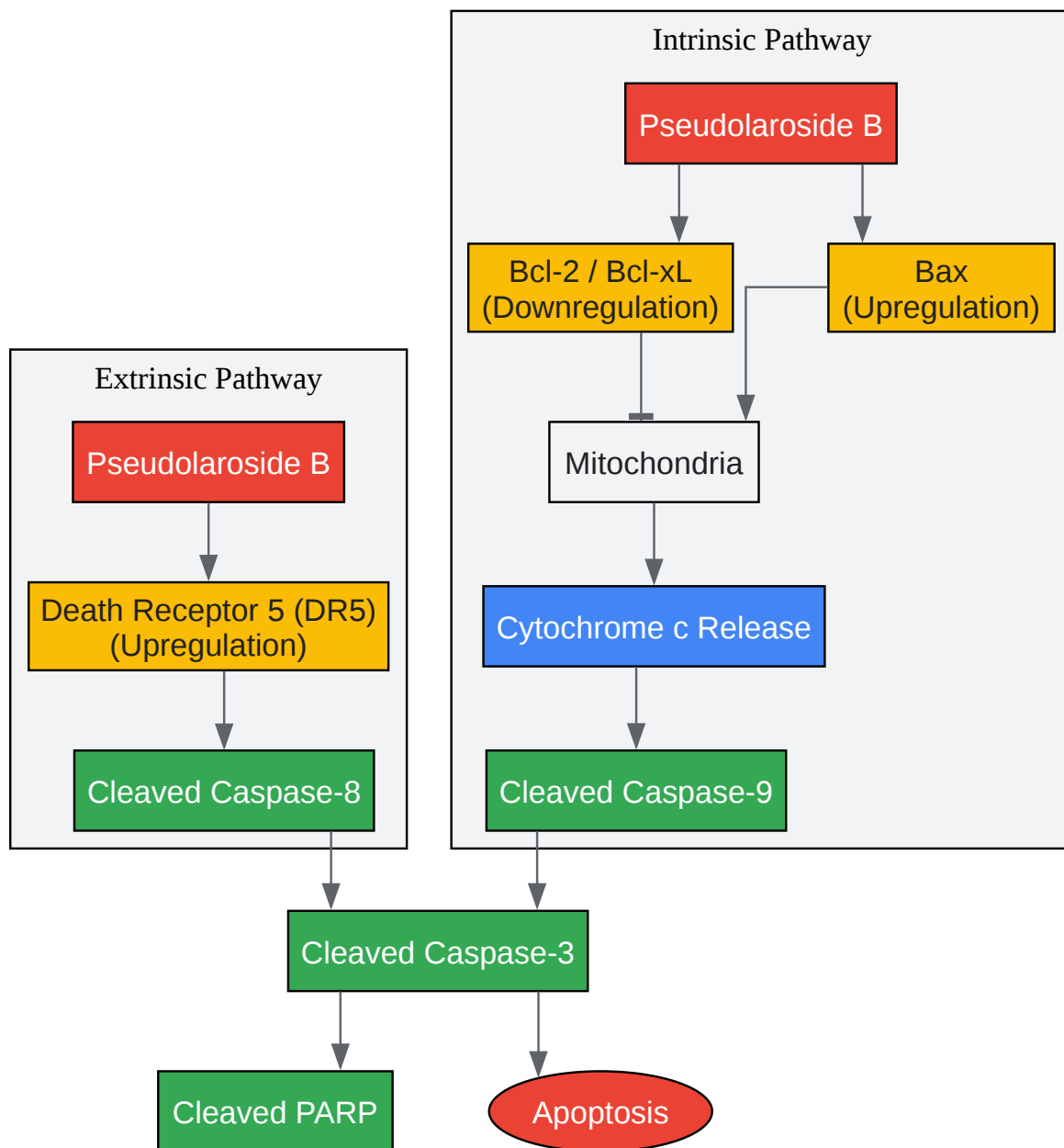
Gastric Cancer					
AGS	Gastric Cancer	Time- and dose-dependent	Not specified	MTT	[4]
Head and Neck Cancer					
HN22, HSC3, Ca9.22, HSC4	Head and Neck Squamous Cell Carcinoma	Effective at 0.5 and 1 μ M	24	Trypan Blue Exclusion	[11]
Thyroid Cancer					
SW579	Thyroid Squamous Cell Carcinoma	4.26	48	MTT	[6]
Colon Cancer					
HCT-116	Colorectal Carcinoma	1.11	Not specified	Not specified	[8]
Lung Cancer					
A549	Lung Carcinoma	Not specified	Not specified	Not specified	[8]

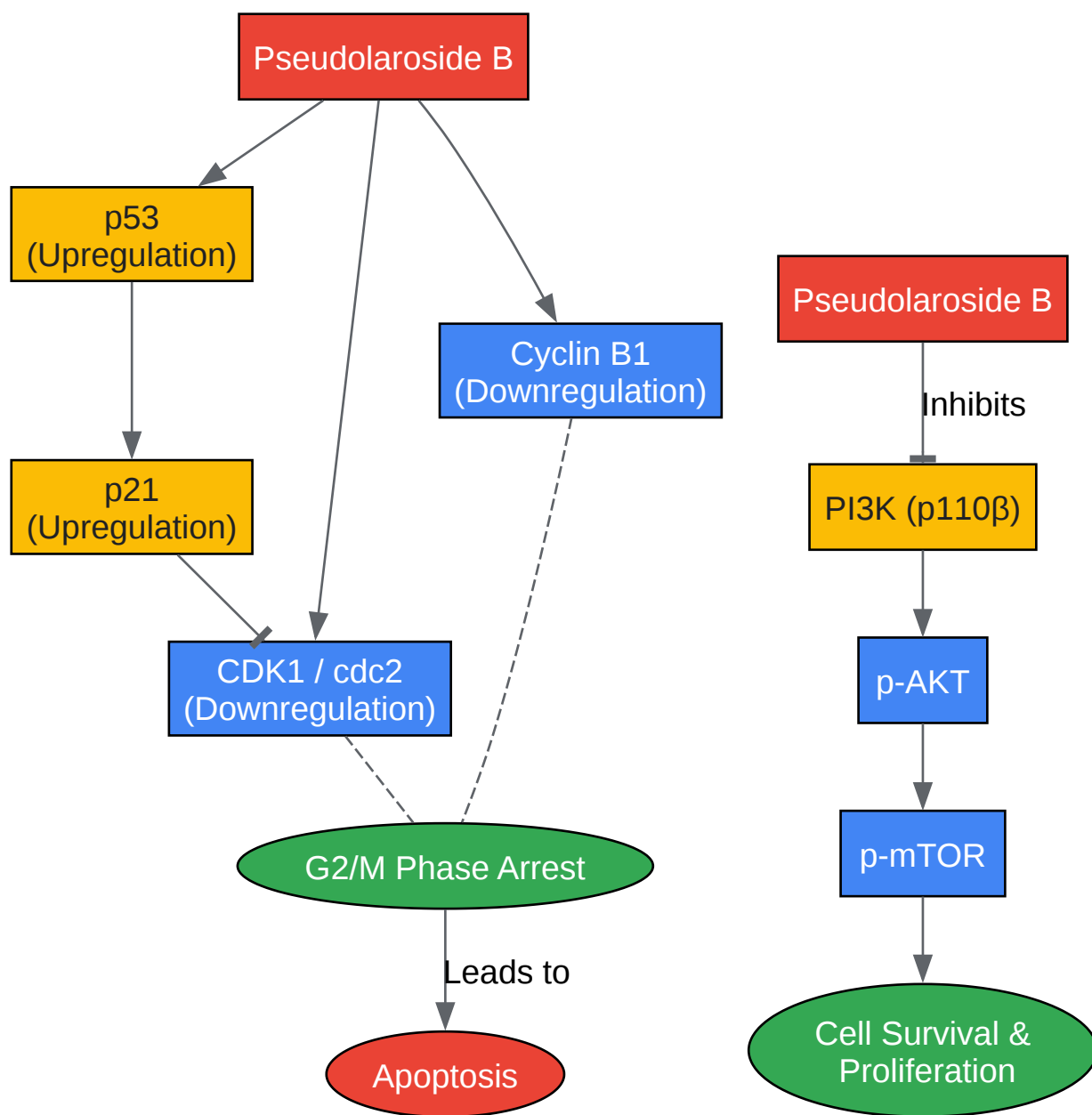
Induction of Apoptosis

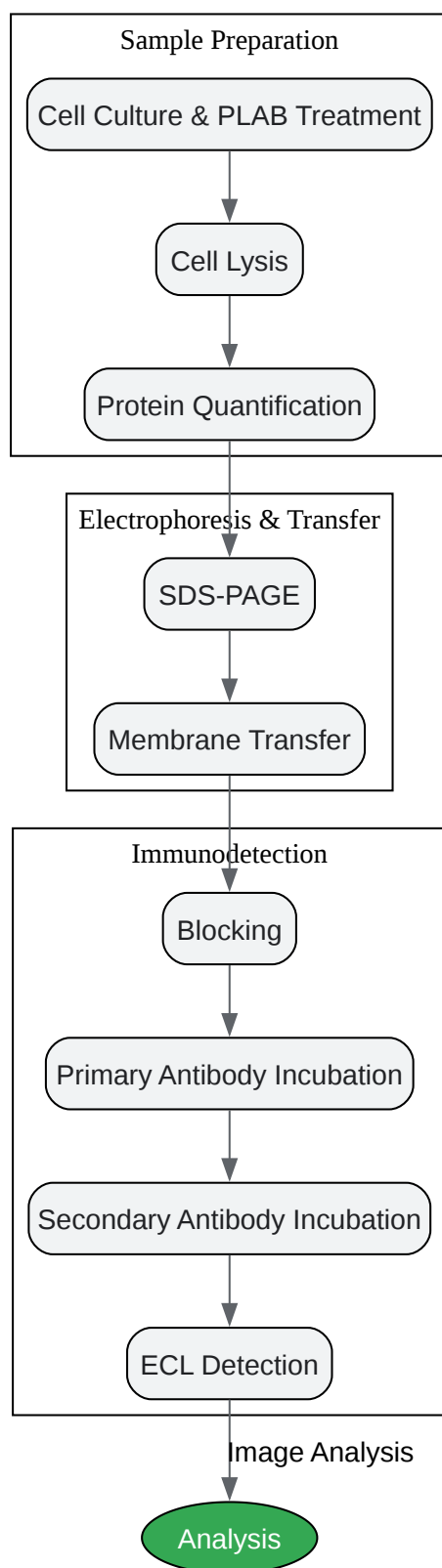
A primary mechanism of PLAB's anticancer activity is the induction of programmed cell death, or apoptosis. This is triggered through multiple signaling cascades, most notably the intrinsic mitochondrial pathway and the extrinsic death receptor pathway.[\[3\]](#)[\[11\]](#)

Mitochondrial (Intrinsic) Pathway: PLAB has been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.^{[3][12]} This event activates a caspase cascade, beginning with the cleavage of caspase-9, which in turn activates the executioner caspase-3 and leads to the cleavage of poly(ADP-ribose) polymerase (PARP).^{[3][10]} The process is further regulated by the Bcl-2 family of proteins, with PLAB causing a downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and an upregulation of pro-apoptotic proteins like Bax.^{[1][3]} In some cell lines, PLAB-induced apoptosis is also associated with an increase in reactive oxygen species (ROS).^[10]

Death Receptor (Extrinsic) Pathway: In head and neck cancer cell lines, PLAB has been demonstrated to induce apoptosis by upregulating the expression of Death Receptor 5 (DR5).^[11] This leads to the activation of caspase-8, which can then directly activate caspase-3, converging with the intrinsic pathway to execute apoptosis.^[11]







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